Amino[3-(benzyloxy)phenyl]acetonitrile
Overview
Description
Amino[3-(benzyloxy)phenyl]acetonitrile is a chemical compound with the molecular formula C15H13NO. It is known for its potential biological activity and various applications in scientific research. The compound features a benzyloxy group attached to a phenyl ring, which is further connected to an acetonitrile group, making it a versatile molecule in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino[3-(benzyloxy)phenyl]acetonitrile typically involves the reaction of 3-(benzyloxy)benzaldehyde with a suitable amine and a cyanide source. One common method is the Strecker synthesis, where the aldehyde reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale Strecker synthesis or other optimized synthetic routes that ensure high yield and purity. The reaction conditions are carefully controlled to avoid side reactions and to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Amino[3-(benzyloxy)phenyl]acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Formation of oximes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenylacetonitriles.
Scientific Research Applications
Amino[3-(benzyloxy)phenyl]acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Amino[3-(benzyloxy)phenyl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact pathways and targets vary based on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Aminoacetonitrile: A simpler analog with the formula H2N−CH2−C≡N, known for its use in the synthesis of nitrogen-containing heterocycles.
3-Benzyloxyphenylacetonitrile: A closely related compound without the amino group, used in similar synthetic applications.
Uniqueness
Amino[3-(benzyloxy)phenyl]acetonitrile is unique due to the presence of both the benzyloxy and amino groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for diverse research applications and synthetic strategies.
Properties
IUPAC Name |
2-amino-2-(3-phenylmethoxyphenyl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c16-10-15(17)13-7-4-8-14(9-13)18-11-12-5-2-1-3-6-12/h1-9,15H,11,17H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYAAOZSQITIKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(C#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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